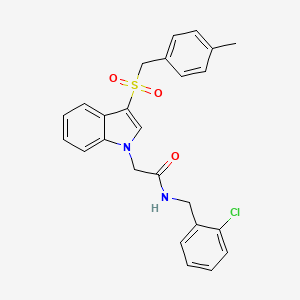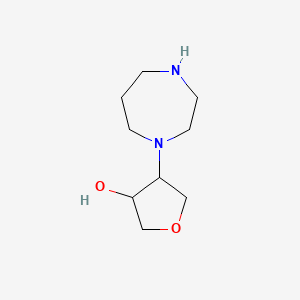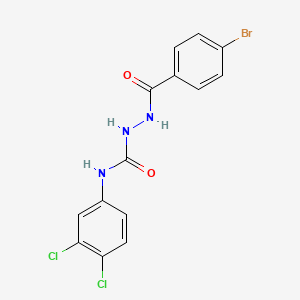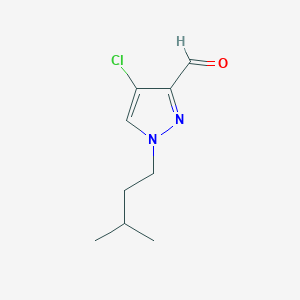![molecular formula C20H15BrN4OS B2798091 3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 626226-18-4](/img/structure/B2798091.png)
3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction. For example, the bromo-substitified phenyl group could potentially be introduced via electrophilic aromatic substitution, and the carboxamide group could be formed via a reaction between a carboxylic acid and an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (the phenyl group and the pyridine ring), which contribute to the compound’s stability and may influence its reactivity. The electron-withdrawing bromine atom on the phenyl ring could make that ring more susceptible to nucleophilic attack. The amine and carboxamide groups could participate in hydrogen bonding, which might influence the compound’s solubility and its interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For instance, the amine group could act as a nucleophile or a base in reactions, while the carboxamide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Functionalized thieno[2,3-b]pyridines have been synthesized using multicomponent condensation reactions, demonstrating the versatility of these compounds in constructing complex molecules. The structural properties of specific derivatives, including 3-amino-N2-(4-bromophenyl)-N5-(4-chlorophenyl)-6-methyl-4-(3-methylthiophen-2-yl)thieno[2,3-b]pyridine-2,5-dicarboxamide, have been characterized by X-ray structural analysis, highlighting the potential for detailed structural investigations in medicinal chemistry and material science (Dyachenko et al., 2019).
Antimicrobial Activity
Thieno[2,3-b]pyridine derivatives have been explored for their antimicrobial properties. The synthesis of thio-substituted ethyl nicotinate derivatives, followed by cyclization to thieno[2,3-b]pyridines, has led to compounds with potential antimicrobial activities. This underscores the role of such compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Antiproliferative Activity
The antiproliferative activities of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines against various cancer cell lines have been investigated. Modifying key functional groups within these molecules can significantly impact their biological activity, offering insights into the design of novel cancer therapeutics (van Rensburg et al., 2017).
Photophysical Properties for Drug Delivery
The photophysical properties of thieno[2,3-b]pyridine derivatives have been studied in different solvents and nanoliposomes, considering their potential as antitumor compounds. The encapsulation of these compounds in nanoliposome formulations for drug delivery applications demonstrates the intersection of organic chemistry and nanotechnology in advancing cancer treatment (Carvalho et al., 2013).
Targeting PI-PLC in Cancer
Investigations into thieno[2,3-b]pyridines have shown that tethering aryl groups can enhance anti-proliferative activity by targeting specific regions in the active site of phosphoinositide phospholipase C (PI-PLC). This suggests a methodical approach to drug design, where modifications to the molecular structure can lead to significant improvements in therapeutic efficacy against cancer, including hard-to-treat forms like triple-negative breast cancer (Haverkate et al., 2021).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. For example, if the compound is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a spill hazard. The compound could also be harmful or toxic if ingested, inhaled, or comes into contact with the skin .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-N-(3-bromo-4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-11-2-3-13(10-15(11)21)24-19(26)18-17(22)14-4-5-16(25-20(14)27-18)12-6-8-23-9-7-12/h2-10H,22H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSPVSMDQMCIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2798012.png)




![N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2798018.png)


![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline](/img/structure/B2798025.png)


